molecular formula C14H16ClNO2 B14911513 n-(Tert-butyl)-5-chloro-3-methylbenzofuran-2-carboxamide

n-(Tert-butyl)-5-chloro-3-methylbenzofuran-2-carboxamide

Cat. No.: B14911513
M. Wt: 265.73 g/mol
InChI Key: LLJQGTDUPWQQNV-UHFFFAOYSA-N
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Description

n-(Tert-butyl)-5-chloro-3-methylbenzofuran-2-carboxamide: is an organic compound that features a benzofuran ring substituted with a tert-butyl group, a chlorine atom, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for n-(tert-butyl)-5-chloro-3-methylbenzofuran-2-carboxamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chlorine atom on the benzofuran ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism by which n-(tert-butyl)-5-chloro-3-methylbenzofuran-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
  • tert-Butyl-substituted indolo[2,3-b]quinoxalines

Comparison:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H16ClNO2

Molecular Weight

265.73 g/mol

IUPAC Name

N-tert-butyl-5-chloro-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C14H16ClNO2/c1-8-10-7-9(15)5-6-11(10)18-12(8)13(17)16-14(2,3)4/h5-7H,1-4H3,(H,16,17)

InChI Key

LLJQGTDUPWQQNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC(C)(C)C

Origin of Product

United States

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